molecular formula C11H13BrO4 B13576503 Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13576503
M. Wt: 289.12 g/mol
InChI Key: QFSOHYXCNIUCCK-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with methyl 2-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Methyl 3-(5-bromo-2-methoxyphenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(2-methoxyphenyl)-2-hydroxypropanoate.

    Substitution: Methyl 3-(5-methoxy-2-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate
  • Methyl 3-(5-iodo-2-methoxyphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3

InChI Key

QFSOHYXCNIUCCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(C(=O)OC)O

Origin of Product

United States

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